4-甲氧基异吲哚啉-1,3-二酮

描述

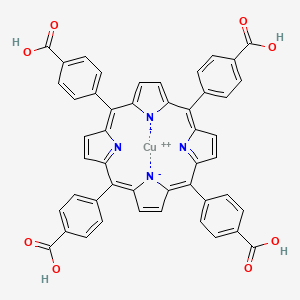

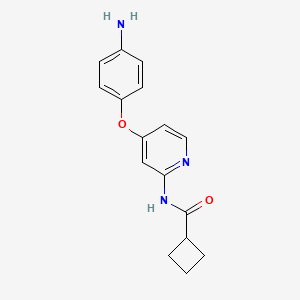

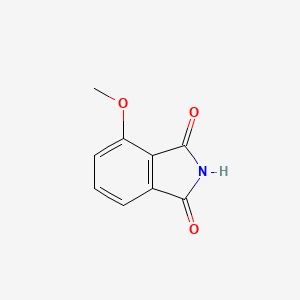

4-Methoxyisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .

Synthesis Analysis

Isoindoline-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . An efficient strategy to construct isoindole-1,3-dione building blocks is convenient for the preparation of multifunctionalized isoindole-1,3-dione cores . Various synthetic methods have been documented in the literature . For instance, Sheykhan reported a method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes .Molecular Structure Analysis

The molecular formula of 4-Methoxyisoindoline-1,3-dione is C9H7NO3 . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis

The overall transformation involved in the synthesis of fused multifunctionalized isoindole-1,3-diones includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .科学研究应用

合成和生物学相关性

4-甲氧基异吲哚啉-1,3-二酮作为一种特定的化合物,在提供的文献中没有直接相关的研究结果。然而,其结构类似物,特别是涉及等排体替换和功能修饰的类似物,为此类化合物在科学研究中的潜在应用和相关性提供了重要的见解。这些类似物,包括噻唑烷二酮和异恶唑啉,因其药理学重要性和生物活性而被广泛研究。

结构相关化合物的药理学重要性:噻唑烷二酮和相关支架因其药理学意义而备受关注,特别是在药物化学领域。这些化合物,包括 4-甲氧基异吲哚啉-1,3-二酮的类似物,已在商业药品中发现,表明在各种疾病的药物发现中具有广阔的前景。这些化合物的合成方法和生物学潜力强调了它们在开发新型治疗剂中的重要性 (Santos 等,2018).

作用机制和生物活性:包括噻唑烷二酮在内的相关化合物已证明具有多种生物活性。这些活性从脑缺血中的神经保护机制(其中像胞磷胆碱这样的化合物显示出有益效果)到抗氧化特性(其中已探索乙氧喹的类似物在保护鱼粉中多不饱和脂肪酸方面的功效)。这些化合物发挥作用的详细机制,例如调节磷脂酶 A2 活性或增强心磷脂保存,提供了有关 4-甲氧基异吲哚啉-1,3-二酮类似物如何可能应用于神经化学和抗氧化剂研究的见解 (Hatcher & Dempsey,2002),(de Koning,2002).

环境和毒理学概况:已对与 4-甲氧基异吲哚啉-1,3-二酮结构相关的化合物(例如莠去津(一种除草剂))的环境归宿和毒理学概况进行了审查,以得出其安全性和有效性。此类研究对于评估新化合物在农业和制药应用中的环境影响和安全性至关重要 (Carles 等,2017).

药物发现和开发:4-甲氧基异吲哚啉-1,3-二酮及其类似物的结构灵活性在药物发现中发挥着重要作用,特别是在像诺米芬新这样的抗抑郁药和神经保护剂的开发中。这些应用突出了该化合物在设计具有特定药代动力学和药效学特征的药物中的潜在用途,这些药物专为治疗抑郁症和神经退行性疾病而定制 (Brogden 等,2012).

安全和危害

While specific safety data for 4-Methoxyisoindoline-1,3-dione was not found, it is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

未来方向

Isoindoline-1,3-dione derivatives have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . The development of sustainable and environmentally friendly synthetic approaches in this field is underscored .

属性

IUPAC Name |

4-methoxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)9(12)10-8(5)11/h2-4H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTISPSQFEMIAAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyisoindoline-1,3-dione | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-3,8-diaza-bicyclo[3.2.1]octane hydrochloride](/img/structure/B3136397.png)

![Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B3136401.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3136413.png)

![2-{[(3-Fluorophenyl)amino]methyl}phenol](/img/structure/B3136439.png)